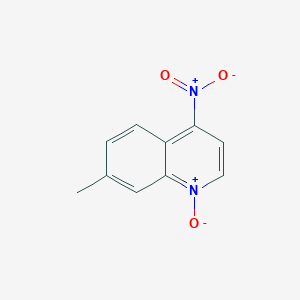

7-Methyl-4-nitroquinoline 1-oxide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

14753-13-0 |

|---|---|

Molecular Formula |

C10H8N2O3 |

Molecular Weight |

204.18 g/mol |

IUPAC Name |

7-methyl-4-nitro-1-oxidoquinolin-1-ium |

InChI |

InChI=1S/C10H8N2O3/c1-7-2-3-8-9(12(14)15)4-5-11(13)10(8)6-7/h2-6H,1H3 |

InChI Key |

MEQZPIUNLKFFEN-UHFFFAOYSA-N |

SMILES |

CC1=CC2=[N+](C=CC(=C2C=C1)[N+](=O)[O-])[O-] |

Canonical SMILES |

CC1=CC2=[N+](C=CC(=C2C=C1)[N+](=O)[O-])[O-] |

Other CAS No. |

14753-13-0 |

Synonyms |

7-Methyl-4-nitroquinoline 1-oxide |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 7-Methyl-4-nitroquinoline 1-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 7-Methyl-4-nitroquinoline 1-oxide, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the multi-step synthesis process, including reaction protocols and purification methods. It also outlines the analytical techniques used to characterize the final compound and its intermediates, presenting the available data in a clear and structured format.

Introduction

Quinoline N-oxides, particularly those bearing a nitro group, are a class of compounds known for their diverse biological activities. The parent compound, 4-nitroquinoline 1-oxide (4-NQO), is a well-studied carcinogen and mutagen that serves as a valuable tool in cancer research. The introduction of a methyl group at the 7-position of the quinoline ring can significantly influence the molecule's electronic properties, metabolic fate, and biological activity, making this compound a compound of significant interest for further investigation.

This guide outlines a feasible synthetic pathway and provides expected characterization parameters based on available data for structurally related compounds, addressing a gap in readily accessible, consolidated information for this specific molecule.

Synthesis Pathway

The synthesis of this compound is proposed as a three-step process, commencing with the construction of the 7-methylquinoline core, followed by N-oxidation, and concluding with a regioselective nitration.

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols

The following protocols are based on established procedures for the synthesis of similar compounds.

Step 1: Synthesis of 7-Methylquinoline (Skraup Synthesis)

The Skraup synthesis is a classic method for preparing quinolines. This reaction involves the heating of an aniline with glycerol, sulfuric acid, and an oxidizing agent.

Materials:

-

m-Toluidine

-

Glycerol

-

Sodium m-nitrobenzenesulfonate

-

Concentrated Sulfuric Acid (98%)

-

Water

-

Sodium Hydroxide solution

-

Organic solvent for extraction (e.g., dichloromethane)

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, cautiously add concentrated sulfuric acid to a mixture of m-toluidine, glycerol, and sodium m-nitrobenzenesulfonate. The addition should be done slowly while cooling the flask in an ice bath to control the exothermic reaction.

-

After the addition is complete, heat the reaction mixture to 120-130°C for several hours.

-

Cool the mixture and carefully dilute it with water.

-

Neutralize the acidic solution with a sodium hydroxide solution until it is alkaline.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water, dry it over an anhydrous salt (e.g., sodium sulfate), and remove the solvent under reduced pressure.

-

Purify the crude 7-methylquinoline by vacuum distillation or column chromatography.

Step 2: Synthesis of 7-Methylquinoline 1-oxide (N-Oxidation)

The N-oxidation of the quinoline nitrogen is a crucial step to direct the subsequent nitration to the 4-position.

Materials:

-

7-Methylquinoline

-

Glacial Acetic Acid

-

Hydrogen Peroxide (30% solution)

-

Sodium Bicarbonate solution

Procedure:

-

Dissolve 7-methylquinoline in glacial acetic acid in a round-bottom flask.

-

Slowly add hydrogen peroxide solution to the mixture while maintaining the temperature at 70-80°C.

-

Stir the reaction mixture at this temperature for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and carefully pour it into a cold sodium bicarbonate solution to neutralize the acetic acid.

-

The product, 7-methylquinoline 1-oxide, may precipitate out of the solution. If not, extract the product with a suitable organic solvent.

-

Collect the solid product by filtration or concentrate the organic extract to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 7-methylquinoline 1-oxide.

Step 3: Synthesis of this compound (Nitration)

The final step is the regioselective nitration of the N-oxide at the electron-rich 4-position.

Materials:

-

7-Methylquinoline 1-oxide

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid

-

Ice

Procedure:

-

Cool concentrated sulfuric acid in an ice-salt bath in a round-bottom flask.

-

Slowly add 7-methylquinoline 1-oxide to the cold sulfuric acid with stirring.

-

Prepare a nitrating mixture by carefully adding fuming nitric acid to cold concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the solution of 7-methylquinoline 1-oxide, maintaining a low temperature (0-5°C).

-

After the addition is complete, allow the reaction to stir at a low temperature for a specified time.

-

Carefully pour the reaction mixture onto crushed ice.

-

The solid product, this compound, will precipitate.

-

Collect the precipitate by filtration, wash it thoroughly with cold water until the washings are neutral, and dry it.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds. The following tables summarize the expected and available data for the key compounds in the synthesis pathway.

Table 1: Physicochemical and Spectroscopic Data for Intermediates and Final Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (δ ppm) | 13C NMR (δ ppm) | IR (cm-1) | MS (m/z) |

| 7-Methylquinoline | C₁₀H₉N | 143.19 | 38-41 | 8.85 (d), 8.07 (d), 7.88 (s), 7.68 (d), 7.35 (m), 2.55 (s, 3H) | Data not available | Data not available | Data not available |

| 7-Methylquinoline 1-oxide | C₁₀H₉NO | 159.19 | Data not available | 8.55-8.52 (m, 2H), 7.74 (d), 7.71 (d), 7.45 (dt), 7.22 (dd), 2.57 (s, 3H) | 141.7, 141.3, 135.9, 130.9, 128.6, 127.8, 126.4, 119.9, 118.6, 22.0 | Data not available | Data not available |

| This compound | C₁₀H₈N₂O₃ | 204.18 | Data not available | Data not available | Data not available | Data not available | Data not available |

Note: Complete experimental data for this compound is not currently available in the public domain. The data for intermediates is based on published literature.

Characterization Workflow

The following diagram illustrates the logical workflow for the characterization of the synthesized this compound.

Caption: Workflow for the characterization of this compound.

Discussion of Expected Characterization Data

-

¹H NMR: The spectrum is expected to show signals in the aromatic region corresponding to the protons on the quinoline ring. The presence of the methyl group at the 7-position will result in a singlet at approximately 2.6 ppm. The electron-withdrawing nitro group and the N-oxide functionality will cause downfield shifts of the protons on the heterocyclic ring.

-

¹³C NMR: The spectrum will display ten distinct carbon signals. The methyl carbon will appear at a characteristic high-field shift. The carbon atoms of the quinoline ring will resonate in the aromatic region, with the carbon at the 4-position, bearing the nitro group, showing a significant downfield shift.

-

IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-O stretching of the N-oxide group (around 1250-1300 cm⁻¹), and strong symmetric and asymmetric stretching vibrations for the nitro group (around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (204.18 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group and the oxygen atom from the N-oxide.

Conclusion

This technical guide provides a detailed, albeit partially prospective, framework for the synthesis and characterization of this compound. The proposed three-step synthesis is based on well-established chemical transformations. While a complete set of experimental characterization data is not yet publicly available, this document offers a solid foundation for researchers and drug development professionals to produce and verify this compound of interest. Further experimental work is required to confirm the proposed protocols and to fully elucidate the physicochemical and spectroscopic properties of this compound.

The Enigmatic Carcinogen: A Technical Guide to the Mechanism of Action of 7-Methyl-4-nitroquinoline 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methyl-4-nitroquinoline 1-oxide (7-MQO) is a derivative of the well-characterized carcinogen 4-nitroquinoline 1-oxide (4NQO). While specific research on 7-MQO is limited, its mechanism of action is presumed to closely mirror that of its parent compound. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the biological activity of 7-MQO, drawing heavily on the extensive body of research available for 4NQO. The guide details the metabolic activation, pathways of DNA damage, and the subsequent cellular responses that contribute to its carcinogenic potential. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology, toxicology, and drug development, providing a foundational understanding of this class of compounds. All data presented for 4NQO is intended to be a proxy for the potential activity of 7-MQO, and any discussion of the 7-methyl derivative is based on extrapolation and the known effects of methylation on similar compounds.

Introduction

Quinoline derivatives are a class of heterocyclic aromatic compounds with diverse biological activities. Among them, 4-nitroquinoline 1-oxide (4NQO) has been extensively studied as a potent mutagen and carcinogen, serving as a valuable tool in cancer research to induce experimental tumors.[1][2] Its methylated analog, this compound (7-MQO), while less studied, is expected to share a similar toxicological profile. This guide will elucidate the presumed mechanism of action of 7-MQO, based on the established pathways of 4NQO.

The carcinogenicity of these compounds is not direct but requires metabolic activation to exert their genotoxic effects.[3] This process, primarily occurring in the cytosol, transforms the relatively inert parent molecule into a highly reactive electrophile capable of forming covalent adducts with cellular macromolecules, most notably DNA.[4][5] The resulting DNA damage, if not properly repaired, can lead to mutations and initiate the cascade of events culminating in carcinogenesis.

Metabolic Activation: The Genesis of a Carcinogen

The biological activity of 7-MQO is contingent upon its metabolic activation, a process that is well-documented for 4NQO. This activation is a reductive process, converting the nitro group to a hydroxylamino group, which is then further esterified to a highly reactive species. The presence of a methyl group at the 7-position may influence the rate and regioselectivity of this metabolism.

The key metabolite is the proximate carcinogen, 4-hydroxyaminoquinoline 1-oxide (4HAQO).[5][6] In the case of 7-MQO, the analogous metabolite would be 7-methyl-4-hydroxyaminoquinoline 1-oxide.

Mechanism of DNA Damage

The ultimate carcinogenic metabolite of 7-MQO is a potent electrophile that reacts with nucleophilic sites on DNA bases, primarily purines. This leads to the formation of bulky DNA adducts, which are the primary initiators of the mutagenic process.[4][5] Concurrently, the metabolic activation process can generate reactive oxygen species (ROS), leading to oxidative DNA damage.[6][7]

Formation of DNA Adducts

The reactive ester of 7-methyl-4-hydroxyaminoquinoline 1-oxide can form stable covalent adducts with DNA. Studies on 4NQO have identified three major adducts: two with guanine (at the C8 and N2 positions) and one with adenine (at the N6 position).[5] These adducts distort the DNA helix, interfering with normal cellular processes such as replication and transcription.

Generation of Reactive Oxygen Species (ROS)

The enzymatic reduction of the nitro group of 7-MQO is thought to produce superoxide radicals and hydrogen peroxide as byproducts.[6] These ROS can induce oxidative stress and cause further DNA damage, most notably the formation of 8-hydroxydeoxyguanosine (8-OHdG), a mutagenic lesion that can lead to G:C to T:A transversions.[6]

Quantitative Data (Based on 4-Nitroquinoline 1-oxide)

Due to the scarcity of specific quantitative data for this compound, the following tables summarize key data for the parent compound, 4-nitroquinoline 1-oxide. This information is provided as a reference to estimate the potential biological activity of 7-MQO. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[8]

Table 1: In Vitro Cytotoxicity of 4-Nitroquinoline 1-oxide

| Cell Line | Assay | IC50 (µM) | Reference |

|---|---|---|---|

| Human Lymphoblastoid (MCL-5) | Micronucleus Assay | > 1 (No significant increase) | [5] |

| Human Lymphoblastoid (AHH-1) | Micronucleus Assay | > 1 (No significant increase) | [5] |

| Mouse Lymphoma (L5178Y) | Micronucleus Assay | ~0.1 - 1.0 |[5] |

Table 2: Mutagenicity of 4-Nitroquinoline 1-oxide

| Assay System | Endpoint | Result | Reference |

|---|---|---|---|

| Salmonella typhimurium (Ames test) | Gene Mutation | Potent Mutagen | [9] |

| HPRT Forward Mutation Assay | Gene Mutation | Significant Increase |[5] |

Experimental Protocols

The following are generalized protocols for key experiments used to study the mechanism of action of 4NQO. These can be adapted for the investigation of 7-MQO.

In Vitro Micronucleus Assay

This assay is used to assess chromosomal damage.

-

Cell Culture: Culture appropriate cell lines (e.g., L5178Y, TK6) in standard conditions.

-

Treatment: Expose cells to a range of concentrations of the test compound (e.g., 7-MQO) for a defined period (e.g., 4-24 hours). A positive control (e.g., mitomycin C) and a negative control (vehicle) should be included.

-

Cytochalasin B Treatment: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.

-

Harvesting and Staining: Harvest cells, treat with a hypotonic solution, and fix. Stain the cells with a DNA-specific dye (e.g., Giemsa or acridine orange).

-

Scoring: Score the frequency of micronuclei in binucleated cells under a microscope.

Comet Assay (Single Cell Gel Electrophoresis)

This assay is used to detect DNA strand breaks.

-

Cell Preparation: Prepare a single-cell suspension from treated and control cells.

-

Embedding: Mix the cell suspension with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving the DNA as a nucleoid.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize under a fluorescence microscope. Damaged DNA will migrate further, forming a "comet tail."

-

Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

Conclusion

The mechanism of action of this compound, while not directly elucidated, can be inferred with a high degree of confidence from the extensive research on its parent compound, 4-nitroquinoline 1-oxide. The carcinogenic potential of 7-MQO is dependent on its metabolic activation to a reactive electrophile that induces genotoxicity through the formation of DNA adducts and the generation of reactive oxygen species. The presence of the methyl group at the 7-position is likely to modulate its metabolic fate and, consequently, its biological activity. Further research is warranted to specifically quantify the genotoxicity and carcinogenic potency of 7-MQO and to delineate any unique mechanistic aspects conferred by the methyl substitution. The experimental frameworks provided in this guide offer a starting point for such investigations. A thorough understanding of the molecular mechanisms of this class of compounds is crucial for risk assessment and the development of potential intervention strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-nitroquinoline-1-oxide induced experimental oral carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Frontiers | 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development [frontiersin.org]

- 5. The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]

- 7. 4-Nitroquinoline 1-Oxide | C9H6N2O3 | CID 5955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. IC50 - Wikipedia [en.wikipedia.org]

- 9. Potent mutagenic potential of 4-methylquinoline: metabolic and mechanistic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Mutagenicity of 7-Methyl-4-nitroquinoline 1-oxide: An In-Depth Technical Guide

Notice to the Reader: A comprehensive search for in vitro mutagenicity data specifically for 7-Methyl-4-nitroquinoline 1-oxide (7-MNQO) did not yield sufficient quantitative results or detailed experimental protocols to construct a full technical guide on this specific compound. The available scientific literature extensively covers the mutagenicity of the parent compound, 4-nitroquinoline 1-oxide (4-NQO). Due to the close structural similarity and the shared nitroquinoline 1-oxide core, this guide will provide an in-depth overview of the in vitro mutagenicity of 4-NQO as a surrogate, offering valuable insights for researchers, scientists, and drug development professionals. It is crucial to note that while the general mechanisms of mutagenicity are likely to be similar, the specific potency and metabolic activation pathways may differ between 4-NQO and its methylated analogue.

Introduction to 4-Nitroquinoline 1-oxide (4-NQO)

4-Nitroquinoline 1-oxide is a potent mutagen and carcinogen that has been extensively studied as a model compound in genetic toxicology.[1][2] Its genotoxic effects are well-documented across a range of in vitro and in vivo systems. 4-NQO is a pro-mutagen, meaning it requires metabolic activation to exert its mutagenic effects.[2][3]

Mechanism of Mutagenicity

The mutagenicity of 4-NQO is a multi-step process involving metabolic activation and subsequent interaction with DNA, leading to various forms of genetic damage.

Metabolic Activation

In cellular systems, 4-NQO is enzymatically reduced to its proximate carcinogenic metabolite, 4-hydroxyaminoquinoline 1-oxide (4-HAQO).[2][3] This conversion is a critical step for its genotoxic activity. 4-HAQO is then further metabolized to a highly reactive electrophile, selyl-4HAQO, which can readily react with DNA.[3]

DNA Adduct Formation

The primary mechanism of 4-NQO-induced mutagenicity is the formation of stable, bulky DNA adducts. The reactive metabolite of 4-NQO covalently binds to purine bases, primarily guanine and adenine.[2][4] The major adducts identified are:

-

3-(deoxyguanosin-N2-yl)-4-aminoquinoline-1-oxide

-

N-(deoxyguanosin-C8-yl)-4-aminoquinoline-1-oxide

-

3-(deoxyadenosin-N6-yl)-4-aminoquinoline-1-oxide[1]

These adducts distort the DNA helix, interfering with normal DNA replication and transcription, which can lead to mutations if not repaired.

Oxidative Stress and DNA Damage

In addition to direct DNA adduct formation, 4-NQO and its metabolites can induce oxidative stress by generating reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide.[3] This oxidative stress can lead to further DNA damage, including the formation of 8-hydroxydeoxyguanosine (8-OHdG), a marker of oxidative DNA damage.[3] 4-NQO has also been shown to induce single-strand breaks (SSBs) in DNA.[4]

digraph "4-NQO Mechanism of Mutagenicity" {

graph [rankdir="LR", splines=ortho, nodesep=0.4];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

"4-NQO" [fillcolor="#F1F3F4", fontcolor="#202124"];

"Metabolic Activation" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"4-HAQO" [fillcolor="#F1F3F4", fontcolor="#202124"];

"Electrophilic Reactant" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"DNA Adducts" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

"ROS Generation" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

"DNA Damage" [shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

"4-NQO" -> "Metabolic Activation";

"Metabolic Activation" -> "4-HAQO";

"4-HAQO" -> "Electrophilic Reactant";

"Electrophilic Reactant" -> "DNA Adducts";

"Metabolic Activation" -> "ROS Generation";

"DNA Adducts" -> "DNA Damage";

"ROS Generation" -> "DNA Damage";

}

Workflow for the Ames Test (Plate Incorporation Method).

In Vitro Chromosomal Aberration Test Protocol

-

Cell Culture: Human peripheral blood lymphocytes are stimulated to divide with phytohemagglutinin and cultured for 48-72 hours.

-

Treatment: The cultured cells are exposed to various concentrations of 4-NQO for a short duration (e.g., 4 hours) with and without S9 mix, or for a longer duration (e.g., 24 hours) without S9 mix.

-

Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to the culture to arrest cells in the metaphase stage of mitosis.

-

Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, and fixed. The fixed cells are then dropped onto microscope slides.

-

Staining and Analysis: The slides are stained (e.g., with Giemsa), and at least 200 well-spread metaphases per concentration are analyzed under a microscope for structural chromosomal aberrations.

-

Controls: A solvent control and a positive control are run concurrently.

```dot

digraph "Chromosomal Aberration Test Workflow" {

graph [rankdir="TB", splines=ortho, nodesep=0.3];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

"Cell Culture" [fillcolor="#F1F3F4", fontcolor="#202124"];

"Compound Treatment" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Metaphase Arrest" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Cell Harvesting" [fillcolor="#FBBC05", fontcolor="#202124"];

"Slide Preparation" [fillcolor="#FBBC05", fontcolor="#202124"];

"Staining" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Microscopic Analysis" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"Cell Culture" -> "Compound Treatment";

"Compound Treatment" -> "Metaphase Arrest";

"Metaphase Arrest" -> "Cell Harvesting";

"Cell Harvesting" -> "Slide Preparation";

"Slide Preparation" -> "Staining";

"Staining" -> "Microscopic Analysis";

}

References

- 1. The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of the Mutagenic Spectrum of 4-Nitroquinoline 1-Oxide (4-NQO) in Aspergillus nidulans by Whole Genome Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. aacrjournals.org [aacrjournals.org]

Reactive Oxygen Species Generation by 4-Nitroquinoline 1-Oxide: A Technical Guide

Disclaimer: This document focuses on the well-researched compound 4-Nitroquinoline 1-oxide (4NQO) as a proxy, due to the limited availability of specific data on the reactive oxygen species (ROS) generating capacity of 7-Methyl-4-nitroquinoline 1-oxide in the public domain. The structural similarity suggests that the mechanisms of action are likely comparable.

Introduction

4-Nitroquinoline 1-oxide (4NQO) is a potent carcinogenic and mutagenic compound extensively used in research to induce experimental carcinogenesis, particularly oral squamous cell carcinoma.[1][2][3] Its genotoxicity is attributed to two primary mechanisms: the formation of bulky DNA adducts and the generation of reactive oxygen species (ROS), which lead to oxidative stress and cellular damage.[4][5] This guide provides an in-depth technical overview of the mechanisms of ROS generation by 4NQO, the types of ROS produced, and the subsequent cellular consequences. It also outlines key experimental protocols for the detection and quantification of 4NQO-induced ROS.

Metabolic Activation and ROS Generation

The carcinogenic and ROS-generating properties of 4NQO are dependent on its metabolic activation.[6][7][8] This process is initiated by the enzymatic reduction of its nitro group.

Key Metabolic Steps:

-

Reduction to 4-hydroxyaminoquinoline 1-oxide (4HAQO): This is a critical step, and 4HAQO is considered a proximate carcinogen.[7] This reduction can be catalyzed by enzymes such as DT-diaphorase.

-

Further Metabolism: 4HAQO can be further metabolized to a highly reactive electrophile, which then forms covalent adducts with DNA.[4]

-

Redox Cycling and ROS Production: During the metabolic reduction of the nitro group, 4NQO can undergo redox cycling. This process involves the transfer of electrons to molecular oxygen, leading to the formation of superoxide anion radicals (O₂⁻).[9] The subsequent dismutation of superoxide, either spontaneously or catalyzed by superoxide dismutase (SOD), produces hydrogen peroxide (H₂O₂). Further reactions can lead to the formation of the highly reactive hydroxyl radical (•OH).[7][10]

Signaling Pathway of 4NQO-Induced Oxidative Stress

The metabolic activation of 4NQO and subsequent ROS generation trigger a cascade of cellular events leading to oxidative DNA damage and other cytotoxic effects.

Caption: Metabolic activation of 4NQO leading to ROS generation and DNA damage.

Quantitative Data on 4NQO-Induced Oxidative Stress

The following tables summarize quantitative data from studies on 4NQO-induced oxidative damage.

Table 1: 4NQO-Induced DNA Strand Breaks in TK6 Cells

| 4NQO Concentration (µg/mL) | Exposure Time (hours) | % Tail DNA (Mean ± SD) |

| 0 (Solvent Control) | 2 | 11.0 ± 1.6 |

| 0.031 | 2 | Statistically significant increase |

| 0.125 | 2 | 28.9 ± 4.3 |

| 1 | 2, 4, 6 | 49.2 ± 2.1 (average across timepoints) |

Data extracted from a study on human TK6 cells.[9] The "% Tail DNA" is a measure of DNA strand breaks determined by the Comet assay.

Table 2: Inflammatory Cell Infiltration in Murine Livers Following 4NQO Treatment

| Cell Type | Treatment Group | Cells/mm² (Mean ± SD) |

| T cells | Control | 76.0 ± 41.3 |

| 4NQO | 98.5 ± 36.9 | |

| Neutrophils | Control | 11.0 ± 7.2 |

| 4NQO | 47.1 ± 54.9 |

Data from a study on the effects of 4NQO in murine livers.[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ROS generation. Below are protocols for key experiments.

Measurement of Intracellular ROS using Fluorescent Probes

This protocol describes the use of fluorescent probes to detect intracellular ROS in cell cultures treated with 4NQO.

Materials:

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

4-Nitroquinoline 1-oxide (4NQO) stock solution

-

Fluorescent probes (e.g., DCFH-DA for general ROS, DHE for superoxide)

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Seeding: Plate cells at an appropriate density in a multi-well plate or on coverslips and allow them to adhere overnight.

-

Probe Loading: Remove the culture medium and wash the cells with PBS. Incubate the cells with the fluorescent probe (e.g., 10 µM DCFH-DA) in serum-free medium for 30-60 minutes at 37°C in the dark.

-

Washing: Remove the probe-containing medium and wash the cells twice with PBS to remove excess probe.

-

4NQO Treatment: Add fresh culture medium containing the desired concentration of 4NQO to the cells.

-

Incubation: Incubate the cells for the desired time period (e.g., 1-24 hours).

-

Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~530 nm emission for DCF).

Comet Assay for DNA Damage

The Comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks caused by oxidative stress.

Materials:

-

Treated and control cells

-

Low melting point agarose (LMPA)

-

Normal melting point agarose (NMPA)

-

Lysis solution

-

Alkaline electrophoresis buffer

-

Neutralization buffer

-

DNA staining solution (e.g., SYBR Green)

-

Microscope slides

Procedure:

-

Cell Preparation: Harvest cells and resuspend them in PBS at a concentration of 1 x 10⁵ cells/mL.

-

Slide Preparation: Coat microscope slides with NMPA and allow to dry.

-

Embedding Cells: Mix the cell suspension with LMPA and pipette onto the pre-coated slides. Cover with a coverslip and allow to solidify on ice.

-

Lysis: Immerse the slides in cold lysis solution and incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.

-

Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and let the DNA unwind for 20-40 minutes.

-

Electrophoresis: Apply a voltage to the tank and run the electrophoresis for 20-30 minutes.

-

Neutralization and Staining: Gently wash the slides with neutralization buffer and then stain with a DNA-binding dye.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using appropriate software to quantify the percentage of DNA in the tail.

Experimental Workflow for Assessing 4NQO-Induced ROS and DNA Damage

The following diagram illustrates a typical workflow for investigating the effects of 4NQO.

Caption: A streamlined workflow for studying 4NQO-induced cellular stress.

Conclusion

4-Nitroquinoline 1-oxide is a potent generator of reactive oxygen species through its metabolic activation and subsequent redox cycling. The production of superoxide, hydrogen peroxide, and hydroxyl radicals leads to significant oxidative DNA damage, including the formation of 8-hydroxy-2'-deoxyguanosine, a key biomarker of oxidative stress.[7][10] The experimental protocols and workflows outlined in this guide provide a framework for researchers and drug development professionals to investigate the mechanisms of 4NQO-induced oxidative stress and to screen for potential protective agents. While specific data for this compound is scarce, the information presented for the parent compound, 4NQO, offers a robust foundation for understanding its likely biological activities.

References

- 1. ijcrt.org [ijcrt.org]

- 2. scholars.northwestern.edu [scholars.northwestern.edu]

- 3. 4-nitroquinoline-1-oxide induced experimental oral carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]

- 7. academic.oup.com [academic.oup.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Adverse Outcome Pathway‐Informed Integrated Testing to Identify Chemicals Causing Genotoxicity Through Oxidative DNA Damage: Case Study on 4‐Nitroquinoline 1‐Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fat and exposure to 4-nitroquinoline-1-oxide causes histologic and inflammatory changes in murine livers | PLOS One [journals.plos.org]

An In-depth Technical Guide on the Biological Effects of 4-Nitroquinoline 1-Oxide

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Initial research revealed a significant lack of specific data for 7-Methyl-4-nitroquinoline 1-oxide. Therefore, this guide focuses on the extensively studied parent compound, 4-Nitroquinoline 1-oxide (4NQO) , to provide a comprehensive overview of the biological effects of this class of compounds. The insights provided here may serve as a foundational understanding for investigating methylated derivatives.

Executive Summary

4-Nitroquinoline 1-oxide (4NQO) is a potent carcinogenic and mutagenic agent that has been instrumental in experimental cancer research, particularly in modeling oral carcinogenesis.[1][2] Its biological activities are primarily attributed to its metabolic activation, leading to the formation of DNA adducts and the generation of reactive oxygen species (ROS). This guide synthesizes the current understanding of 4NQO's mechanisms of action, metabolic pathways, and toxicological effects, presenting key data and experimental methodologies for the scientific community.

Mechanism of Action

The biological effects of 4NQO are multifaceted, involving direct interaction with DNA and the induction of cellular stress responses. The primary mechanisms are detailed below.

Metabolic Activation

4NQO is a pro-carcinogen that requires metabolic activation to exert its genotoxic effects. The key metabolic pathway involves the reduction of the nitro group to a hydroxylamino group, forming 4-hydroxyaminoquinoline 1-oxide (4HAQO), a proximate carcinogen.[3] This conversion is catalyzed by cellular reductases.[4][5] 4HAQO is then further metabolized to a highly reactive electrophile, which can covalently bind to DNA.[6]

DNA Adduct Formation

The ultimate carcinogenic metabolite of 4NQO reacts with DNA to form stable quinolone monoadducts. These adducts primarily form with purine bases, with a preference for guanine residues.[7] The formation of these bulky DNA adducts disrupts DNA replication and transcription, leading to mutations if not repaired.[3]

Oxidative Stress and Reactive Oxygen Species (ROS) Production

The metabolism of 4NQO is also associated with the production of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide.[8] This oxidative stress can lead to further DNA damage, including the formation of 8-hydroxydeoxyguanosine (8-OHdG), a marker of oxidative DNA damage.[8] The generation of ROS contributes to the overall genotoxicity and cytotoxicity of 4NQO.

Signaling Pathways

The cellular response to 4NQO-induced damage involves the activation of DNA damage response (DDR) pathways. This includes the activation of DNA repair mechanisms, cell cycle checkpoints, and, in cases of extensive damage, apoptosis. The specific signaling cascades activated can vary depending on the cell type and the extent of the damage.

Quantitative Data

The following tables summarize key quantitative data related to the biological activity of 4NQO.

| Parameter | Value | Cell Line/System | Reference |

| Mutagenicity | |||

| Increased Mutant Frequency | Present | Lung, Liver, Bone Marrow (Mice) | [9] |

| Cytotoxicity | |||

| Significant Cell Death | 2-5 µM | Daudi cells | [10] |

| DNA Damage | |||

| 8-OHdG Formation | Dose-dependent (1.0 to 50 µM) | Human Fibroblasts | [8] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Mutagenicity Assay in MutaMouse

-

Animal Model: Male MutaMouse transgenic mice.

-

Treatment: A single dose of 4NQO administered intraperitoneally (7.5 or 15 mg/kg) or orally (200 mg/kg).

-

Tissue Isolation: Liver, kidney, lung, spleen, bone marrow, testis, and stomach are isolated at 7, 14, and 28 days post-treatment.

-

Mutant Frequency Analysis: DNA is extracted from the tissues, and the lacZ transgene is recovered as a lambda phage. The mutant frequency is determined by a positive selection assay where only phages with a mutated lacZ gene can grow on a specific bacterial host.

-

Micronucleus Test: Peripheral blood is collected to evaluate clastogenicity by scoring the frequency of micronucleated erythrocytes.[9]

Detection of 8-Hydroxydeoxyguanosine (8-OHdG) by HPLC-ECD

-

Cell Culture: Normal human fibroblasts are cultured to near confluence.

-

Treatment: Cells are treated with varying concentrations of 4NQO for 1 hour.

-

DNA Extraction: DNA is isolated from the treated cells using a standard phenol-chloroform extraction method.

-

DNA Digestion: The extracted DNA is enzymatically digested to nucleosides.

-

HPLC-ECD Analysis: The digested DNA is analyzed by high-performance liquid chromatography with electrochemical detection (HPLC-ECD) to quantify the levels of 8-OHdG.[8]

Visualizations

The following diagrams illustrate key pathways and workflows related to the biological effects of 4NQO.

Caption: Metabolic activation of 4NQO to its ultimate carcinogenic form.

Caption: Generation of ROS and subsequent oxidative DNA damage by 4NQO.

Caption: Experimental workflow for assessing in vivo mutagenicity of 4NQO.

Conclusion

4-Nitroquinoline 1-oxide is a well-characterized genotoxic agent that serves as a valuable tool in cancer research. Its biological effects are driven by metabolic activation, leading to the formation of DNA adducts and the induction of oxidative stress. This guide provides a comprehensive overview of the key mechanisms, quantitative data, and experimental protocols associated with 4NQO, offering a valuable resource for researchers in toxicology and drug development. Further investigation into the specific effects of methylated derivatives, such as this compound, is warranted to understand the structure-activity relationships within this class of compounds.

References

- 1. 4-nitroquinoline-1-oxide induces the formation of cellular topoisomerase I-DNA cleavage complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo interaction of 4-nitroquinoline-1-oxide and its derivatives with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of the Mutagenic Spectrum of 4-Nitroquinoline 1-Oxide (4-NQO) in Aspergillus nidulans by Whole Genome Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Serum metabolite profiling of a 4-Nitroquinoline-1-oxide-induced experimental oral carcinogenesis model using gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]

- 7. Use of 4-Nitroquinoline 1-Oxide (4NQO) in Dysplastic and Malignant Induction: In Vitro and In Vivo Studies [mdpi.com]

- 8. Frontiers | 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development [frontiersin.org]

- 9. 4-Nitroquinoline-1-oxide: factors determining its mutagenicity in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijcrt.org [ijcrt.org]

An In-depth Technical Guide on Early Studies of Quinoline N-Oxide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of quinoline N-oxide derivatives has been a pivotal area of research in chemical biology and medicinal chemistry for decades. These heterocyclic compounds, characterized by a quinoline ring system with an N-oxide group, have demonstrated a wide spectrum of biological activities. Early investigations into these molecules laid the foundational understanding of their synthesis, reactivity, and potent biological effects, most notably the carcinogenic properties of certain derivatives. This technical guide provides a comprehensive overview of the seminal early studies on quinoline N-oxide derivatives, with a particular focus on the synthesis and the groundbreaking carcinogenicity research on 4-nitroquinoline 1-oxide (4NQO).

I. Core Concepts in the Chemistry of Quinoline N-Oxides: Early Synthetic Approaches

The foundation of research into quinoline N-oxide derivatives was built upon the pioneering work in the synthesis of aromatic amine oxides. A key figure in this field was Eiji Ochiai, whose work in the 1940s and 1950s established fundamental methods for the preparation of these compounds.

Experimental Protocols: Synthesis of Quinoline 1-Oxides

The general method for the N-oxidation of quinolines, as described in early literature, involves the use of organic peroxy acids. A representative protocol is detailed below.

General Procedure for N-oxidation of Quinolines (circa 1953):

-

Reagents: Quinoline (or a substituted quinoline), glacial acetic acid, and hydrogen peroxide (30-35%).

-

Step 1: Preparation of the Peroxy Acid: A solution of the quinoline derivative in glacial acetic acid is prepared in a round-bottom flask.

-

Step 2: Oxidation: An excess of aqueous hydrogen peroxide is added portion-wise to the stirred solution. The reaction is typically exothermic and may require cooling to maintain a temperature of 60-70°C.

-

Step 3: Reaction Monitoring and Work-up: The reaction mixture is heated for several hours. The progress of the reaction can be monitored by the disappearance of the starting quinoline.

-

Step 4: Isolation and Purification: The resulting quinoline 1-oxide is then isolated. This often involves neutralization with a base (e.g., sodium carbonate) followed by extraction with an organic solvent (e.g., chloroform). The product can be further purified by distillation under reduced pressure or by crystallization.

This fundamental method was adapted for the synthesis of various quinoline N-oxide derivatives, including the historically significant 4-nitroquinoline 1-oxide.

II. The Emergence of a Potent Carcinogen: Early Studies on 4-Nitroquinoline 1-Oxide (4NQO)

In the late 1950s, a team of Japanese scientists led by Waro Nakahara and Fumiko Fukuoka published a series of groundbreaking papers that identified 4-nitroquinoline 1-oxide as a potent carcinogen. This discovery opened up a new avenue of cancer research, providing a valuable tool for inducing tumors in animal models to study the mechanisms of carcinogenesis.

Experimental Protocols: Induction of Tumors with 4NQO in Mice

The early experiments by Nakahara and his colleagues primarily involved skin painting and subcutaneous injection in mice.

Protocol for Skin Carcinogenesis by Painting (Nakahara et al., 1957): [1]

-

Animal Model: Mice of the dd strain were used.

-

Carcinogen Preparation: 4-nitroquinoline 1-oxide was dissolved in acetone to prepare solutions of varying concentrations.

-

Application: The 4NQO solution was applied to the interscapular region of the mice using a small brush. Applications were repeated several times a week.

-

Observation: The animals were observed for the development of skin lesions, including papillomas and carcinomas, over several months.

-

Histopathology: Tissues from the application site were collected, fixed, sectioned, and stained with hematoxylin and eosin for microscopic examination to confirm the diagnosis of carcinoma.

Protocol for Subcutaneous Sarcoma Induction (Nakahara & Fukuoka, 1959):

-

Animal Model: Mice were used for these studies.

-

Carcinogen Preparation: A solution or suspension of 4-nitroquinoline 1-oxide was prepared in a suitable solvent.

-

Administration: The 4NQO preparation was injected subcutaneously into the backs of the mice.

-

Observation: The mice were monitored for the development of tumors at the injection site.

-

Confirmation: The resulting tumors were identified as sarcomas through histopathological examination.

Quantitative Data from Early Carcinogenicity Studies

The initial studies by Nakahara and Fukuoka provided quantitative data on the carcinogenic potency of 4NQO.

| Route of Administration | 4NQO Concentration/Dose | Animal Strain | Tumor Type | Tumor Incidence | Reference |

| Skin Painting | 0.25% in acetone (thrice weekly) | dd mice | Epidermoid carcinoma | High incidence | Nakahara et al., 1957[1] |

| Subcutaneous Injection | 1 mg | Mice | Sarcoma | High incidence | Nakahara & Fukuoka, 1959 |

These early findings unequivocally established 4-NQO as a powerful multi-potential carcinogen.

III. Early Insights into the Mechanism of Action

Even in the early stages of research, scientists began to formulate hypotheses about how 4NQO exerts its carcinogenic effects. It was proposed that the nitro group at the 4-position and the N-oxide function were crucial for its activity. Subsequent research confirmed that 4NQO is a procarcinogen that requires metabolic activation to exert its genotoxic effects.

The key metabolic step is the reduction of the nitro group to a hydroxylamino group, forming 4-hydroxyaminoquinoline 1-oxide (4HAQO). This highly reactive metabolite is considered the ultimate carcinogen, capable of forming covalent adducts with DNA, primarily with guanine and adenine bases. This interaction leads to DNA damage, mutations, and ultimately, the initiation of cancer.

Logical Relationship of 4NQO's Early-Understood Mechanism

Experimental Workflow for Early 4NQO Carcinogenicity Studies

Conclusion

The early studies on quinoline N-oxide derivatives, particularly the synthesis of the parent compounds and the discovery of the potent carcinogenicity of 4-nitroquinoline 1-oxide, were landmark achievements in the fields of chemistry and cancer research. The meticulous experimental work of pioneers like Ochiai, Nakahara, and Fukuoka not only unveiled a new class of chemical carcinogens but also provided the scientific community with an invaluable tool to unravel the complex processes of carcinogenesis. The foundational knowledge of the synthesis, biological activity, and mechanism of action of these compounds, established through these early investigations, continues to inform and inspire modern drug discovery and development efforts.

References

Physicochemical Properties of 7-Methyl-4-nitroquinoline 1-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methyl-4-nitroquinoline 1-oxide is a derivative of the well-known mutagen and carcinogen, 4-nitroquinoline 1-oxide (4-NQO). As a member of the quinoline N-oxide family, its physicochemical properties are of significant interest to researchers in the fields of medicinal chemistry, toxicology, and drug development. Understanding these properties is crucial for predicting its biological activity, designing new therapeutic agents, and developing safe handling protocols. This technical guide provides a comprehensive overview of the available physicochemical data for this compound, supplemented with information on its parent compound, 4-NQO, and related isomers where direct data is unavailable.

Core Physicochemical Properties

Quantitative data for this compound is not extensively reported in the literature. The following table summarizes the available information for the target compound, alongside data for the closely related 4-nitroquinoline 1-oxide and 3-Methyl-4-nitroquinoline N-oxide for comparative purposes.

| Property | This compound | 4-Nitroquinoline 1-oxide | 3-Methyl-4-nitroquinoline N-oxide |

| Molecular Formula | C₁₀H₈N₂O₃ | C₉H₆N₂O₃ | C₁₀H₈N₂O₃ |

| Molecular Weight | 204.18 g/mol | 190.16 g/mol | 204.18 g/mol |

| Melting Point | Data not available | 154-156 °C | 178-180 °C |

| Boiling Point | Data not available | Data not available | Data not available |

| Solubility | Data not available | Water soluble[1][2][3] | Data not available |

| pKa | Data not available | Data not available | Data not available |

| logP | Data not available | Data not available | Data not available |

Experimental Protocols

Synthesis of Quinolines and their N-oxides

A general approach to synthesizing quinoline derivatives is the Skraup synthesis, which involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. Subsequent N-oxidation can be achieved using a peroxy acid such as peracetic acid or m-chloroperoxybenzoic acid (m-CPBA). Nitration of the quinoline ring system can then be performed using a mixture of nitric acid and sulfuric acid.

A plausible synthetic route for this compound would start from m-toluidine.

Determination of Melting Point

The melting point of a solid compound can be determined using a capillary melting point apparatus.

-

A small, dry sample of the crystalline compound is packed into a capillary tube.

-

The capillary tube is placed in a heating block apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range.

Determination of Solubility

The solubility of a compound in various solvents can be determined by the shake-flask method.[4]

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

The flask is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

The saturated solution is then filtered to remove any undissolved solid.

-

The concentration of the compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Determination of pKa

The acid dissociation constant (pKa) of an ionizable compound can be determined by potentiometric titration or UV-Vis spectrophotometry.

-

Potentiometric Titration: A solution of the compound is titrated with a standard solution of a strong acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the half-equivalence point of the titration curve.

-

UV-Vis Spectrophotometry: The UV-Vis absorption spectrum of the compound is recorded at various pH values. The pKa can be calculated from the changes in absorbance at a specific wavelength as a function of pH.

Determination of logP

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined by the shake-flask method or estimated by HPLC.

-

Shake-Flask Method: A solution of the compound is prepared in a mixture of n-octanol and water. The mixture is shaken to allow for partitioning of the compound between the two phases. After separation of the phases, the concentration of the compound in each phase is determined, and the logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, its structural similarity to 4-nitroquinoline 1-oxide suggests it may share a similar mechanism of action. 4-NQO is a well-established carcinogen that induces DNA damage, primarily through the formation of DNA adducts and the generation of reactive oxygen species (ROS).[5][6][7][8] This leads to the activation of DNA damage response and repair pathways.

The diagram above illustrates the likely mechanism of action. Following cellular uptake, the compound undergoes metabolic activation to a reactive electrophile. This metabolite can then directly bind to DNA, forming adducts. Additionally, the compound can induce the production of ROS, leading to oxidative damage to DNA bases. Both types of DNA lesions trigger the DNA damage response (DDR) pathway, which can lead to cell cycle arrest to allow for DNA repair, or, if the damage is too severe, programmed cell death (apoptosis).

Conclusion

This technical guide has summarized the currently available physicochemical data for this compound. While key quantitative parameters such as melting point, boiling point, solubility, pKa, and logP are not yet reported for this specific compound, data from its parent compound, 4-nitroquinoline 1-oxide, and related isomers provide valuable context. The provided general experimental protocols can serve as a starting point for the determination of these missing values. The proposed mechanism of DNA damage, based on the known activity of 4-NQO, offers a framework for understanding the potential biological effects of this compound. Further experimental investigation is required to fully characterize this compound and its biological activity.

References

- 1. 4-nitroquinoline-1-oxide induced experimental oral carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijcrt.org [ijcrt.org]

- 3. researchgate.net [researchgate.net]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]

- 6. 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development [frontiersin.org]

- 8. academic.oup.com [academic.oup.com]

Known Metabolites of 7-Methyl-4-nitroquinoline 1-oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitroquinoline 1-oxide (4NQO) is a potent carcinogen widely used in experimental models to induce tumors, particularly oral squamous cell carcinoma.[1][2] Its carcinogenicity is not a direct effect of the compound itself but is mediated through its metabolic activation to reactive intermediates that can interact with cellular macromolecules, primarily DNA.[3][4][5][6][7] Understanding the metabolic pathways of 4NQO is crucial for elucidating its mechanism of action and for developing potential chemopreventive strategies. This guide will delve into the known metabolites of 4NQO, the enzymatic processes involved, and the subsequent formation of DNA adducts and oxidative damage.

Metabolic Activation of 4-Nitroquinoline 1-oxide

The metabolic activation of 4NQO is a multi-step process initiated by the reduction of its nitro group. This transformation is critical for its carcinogenic activity.

Reduction to 4-Hydroxyaminoquinoline 1-oxide (4HAQO)

The primary and most significant metabolic step is the four-electron reduction of the nitro group of 4NQO to form 4-hydroxyaminoquinoline 1-oxide (4HAQO).[3][8][9][10] 4HAQO is considered the proximate carcinogen, being more reactive than the parent compound.[3][11]

This reduction is catalyzed by cytosolic enzymes, primarily NAD(P)H:quinone reductase (DT-diaphorase) and NADH:4NQO nitroreductase.[8][9] The availability of coenzymes such as NADH or NADPH serves as a source of hydrogen for this reduction.[9]

Further Activation of 4HAQO

4HAQO undergoes further metabolic activation to form a highly reactive electrophilic species that can covalently bind to DNA. One proposed mechanism involves the formation of 4-acetoxyaminoquinoline-1-oxide (Ac-4HAQO).[5][7] This ultimate carcinogen is capable of forming stable adducts with DNA bases.

Major Metabolites and DNA Adducts

The metabolic activation of 4NQO leads to the formation of several key metabolites and subsequent DNA adducts.

| Metabolite/Adduct | Description | Significance |

| 4-Hydroxyaminoquinoline 1-oxide (4HAQO) | The primary metabolite formed by the reduction of the nitro group of 4NQO.[3][8][9][10] | Considered the proximate carcinogen, more reactive than 4NQO.[3][11] |

| 4-Acetoxyaminoquinoline-1-oxide (Ac-4HAQO) | A highly reactive electrophilic metabolite formed from 4HAQO.[5][7] | The ultimate carcinogen that directly reacts with DNA. |

| 3-(deoxyadenosin-N6-yl)-4AQO | A stable quinoline monoadduct formed with deoxyadenosine.[3] | Represents covalent modification of DNA, leading to mutations. |

| N4-(guanosin-7-yl-4AQO) | A stable quinoline monoadduct formed with deoxyguanosine.[3] | Represents covalent modification of DNA, leading to mutations. |

| 8-Hydroxydeoxyguanosine (8OHdG) | An oxidized derivative of deoxyguanosine.[3] | A marker of oxidative DNA damage induced by reactive oxygen species generated during 4NQO metabolism. |

Role of Oxidative Stress in 4NQO Metabolism

The metabolism of 4NQO is intrinsically linked to the generation of reactive oxygen species (ROS), which contributes to its carcinogenicity.[2][11] The redox cycling of 4NQO and its metabolites can produce superoxide anion radicals and hydrogen peroxide.[11] These ROS can induce oxidative damage to cellular components, including DNA, leading to the formation of lesions such as 8-hydroxydeoxyguanosine (8OHdG).[3]

Experimental Protocols for Studying 4NQO Metabolism

A variety of experimental models and analytical techniques are employed to investigate the metabolism of 4NQO.

In Vivo Models

-

Rodent Carcinogenesis Models: Rats and mice are commonly used to study 4NQO-induced carcinogenesis.[1][2][12][13] 4NQO is typically administered in the drinking water to induce oral tumors.[2][12][13] These models allow for the study of metabolic changes in various tissues and biofluids over the course of tumor development.

In Vitro Models

-

Cell Culture Systems: Human and animal cell lines are used to investigate the cellular and molecular mechanisms of 4NQO metabolism and toxicity.[14] These systems provide a controlled environment to study specific enzymatic reactions and signaling pathways.

Analytical Methodologies

-

High-Performance Liquid Chromatography (HPLC): HPLC is a key technique for the separation and quantification of 4NQO and its metabolites, such as 4HAQO and 4-aminoquinoline 1-oxide (4AQO), from biological samples.[8][15]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is utilized for metabolomic profiling of serum and tissue samples from 4NQO-treated animals to identify broader metabolic alterations associated with carcinogenesis.[2][13][16]

Signaling Pathways and Logical Relationships

The metabolism of 7-Methyl-4-nitroquinoline 1-oxide is intricately linked to cellular processes leading to carcinogenesis. The following diagrams illustrate the key pathways and experimental workflows.

References

- 1. 4-nitroquinoline-1-oxide induced experimental oral carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Serum metabolite profiling of a 4-Nitroquinoline-1-oxide-induced experimental oral carcinogenesis model using gas chromatography-mass spectrometry [PeerJ] [peerj.com]

- 3. academic.oup.com [academic.oup.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Molecular Basis of 4‐Nitroquinoline 1‐Oxide Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Conversion of 4-nitroquinoline 1-oxide (4NQO) to 4-hydroxyaminoquinoline 1-oxide by a dicumarol-resistant hepatic 4NQO nitroreductase in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The metabolism of 4-nitroquinoline-1-oxide, a carcinogen. 3. An enzyme catalyzing the conversion of 4-nitroquinoline-1-oxide to 4-hydroxyaminoquinoline-1-oxide in rat liver and hepatomas. | Semantic Scholar [semanticscholar.org]

- 10. The metabolism of 4-nitroquinoline-1-oxide, a carcinogen. 3. An enzyme catalyzing the conversion of 4-nitroquinoline-1-oxide to 4-hydroxyaminoquinoline-1-oxide in rat liver and hepatomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Fat and exposure to 4-nitroquinoline-1-oxide causes histologic and inflammatory changes in murine livers | PLOS One [journals.plos.org]

- 13. Serum metabolite profiling of a 4-Nitroquinoline-1-oxide-induced experimental oral carcinogenesis model using gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro carcinogenesis by 4-nitroquinoline 1-oxide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Serum metabolite profiling of a 4-Nitroquinoline-1-oxide-induced experimental oral carcinogenesis model using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Genotoxicity of Methylated Quinoline 1-Oxides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline 1-oxides, a class of N-heterocyclic aromatic compounds, and their methylated derivatives are of significant interest in toxicology and drug development due to their potential genotoxic and carcinogenic properties. Understanding the mechanisms by which these compounds interact with cellular macromolecules, particularly DNA, is crucial for assessing their risk to human health and for the development of safer chemical entities. This technical guide provides an in-depth overview of the genotoxicity of methylated quinoline 1-oxides, focusing on quantitative data from key assays, detailed experimental protocols, and the underlying molecular pathways.

Core Concepts in Genotoxicity of Quinoline 1-Oxides

The genotoxicity of quinoline 1-oxides is often linked to their metabolic activation to reactive intermediates that can form adducts with DNA. This process can lead to mutations, chromosomal damage, and ultimately, the initiation of carcinogenesis. The position of methyl substitution on the quinoline 1-oxide ring can significantly influence the molecule's metabolic fate and genotoxic potential.

Quantitative Genotoxicity Data

The following tables summarize the available quantitative data on the genotoxicity of various methylated quinoline 1-oxides from key in vitro and in vivo assays.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test assesses the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium. A positive result indicates that the chemical can cause point mutations in DNA.

| Compound | Strain | Metabolic Activation (S9) | Concentration/Dose | Result | Reference |

| N-methyl-quinoline 5,6-oxide | TA100 | With | Not Specified | Weakly Positive (134 ± 6 revertants/µmol) | [1] |

Further quantitative data for other methylated quinoline 1-oxides in the Ames test is limited in the reviewed literature.

In Vitro Micronucleus Assay

The in vitro micronucleus assay detects chromosomal damage (clastogenicity) or whole chromosome loss (aneugenicity) by identifying the formation of micronuclei in the cytoplasm of treated cells.

| Compound | Cell Line | Metabolic Activation (S9) | Concentration | Result | Reference |

| 4-Nitroquinoline 1-oxide (Positive Control) | L5178Y | Not Specified | Not Specified | Dose-response relationship observed | [2] |

| 4-Nitroquinoline 1-oxide (Positive Control) | MCL-5, AHH-1, TK6 | Not Specified | Up to 55±5% toxicity | Little to no significant increases in micronucleus induction | [2] |

Unscheduled DNA Synthesis (UDS) Assay

The UDS assay measures DNA repair synthesis in response to DNA damage induced by a test chemical. An increase in UDS indicates that the chemical has caused DNA damage that is being repaired by the nucleotide excision repair (NER) pathway.

| Compound | Cell Type | Result | Reference |

| 4-Methylquinoline | Rat Hepatocytes | Positive | [1] |

| 8-Methylquinoline | Rat Hepatocytes | Positive | [1] |

| 2-Methylquinoline | Rat Hepatocytes | Negative | [1] |

| 6-Methylquinoline | Rat Hepatocytes | Negative | [1] |

Note: The available data is for methylated quinolines, not specifically their 1-oxide derivatives.

Experimental Protocols

Detailed methodologies for the key genotoxicity assays are provided below. These protocols are based on established guidelines and can be adapted for the evaluation of methylated quinoline 1-oxides.

Ames Test (Plate Incorporation Method)

This protocol describes a standard plate incorporation method for the Ames test.

1. Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537 are commonly used to detect different types of mutations.

2. Metabolic Activation (S9 Mix):

-

Prepare S9 fraction from the livers of rats induced with a suitable agent (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone).

-

The S9 mix typically contains the S9 fraction, a buffer (e.g., phosphate buffer), MgCl₂, KCl, glucose-6-phosphate (G6P), and NADP⁺.

3. Test Procedure: a. To 2.0 mL of molten top agar (at 45°C) containing a trace amount of histidine and biotin, add:

- 0.1 mL of an overnight culture of the tester strain.

- 0.1 mL of the test compound solution at the desired concentration.

- 0.5 mL of S9 mix (for assays with metabolic activation) or buffer (for assays without metabolic activation). b. Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate. c. Allow the top agar to solidify. d. Incubate the plates at 37°C for 48-72 hours. e. Count the number of revertant colonies on each plate.

4. Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies and if the increase is at least twofold greater than the spontaneous reversion rate (negative control).

Experimental Workflow for Ames Test

Caption: Workflow for the Ames Plate Incorporation Assay.

In Vitro Micronucleus Assay (Cytokinesis-Block Method)

This protocol outlines the cytokinesis-block micronucleus assay, which is a common method for assessing chromosomal damage.[3][4]

1. Cell Culture:

-

Use a suitable mammalian cell line (e.g., CHO, V79, L5178Y, or human lymphocytes).

-

Culture the cells in appropriate medium and conditions.

2. Treatment: a. Seed the cells in culture plates or flasks. b. Expose the cells to various concentrations of the test compound for a short period (e.g., 3-6 hours) in the presence or absence of S9 mix, or for a longer period (e.g., 1.5-2 normal cell cycle lengths) without S9. c. Include appropriate negative (solvent) and positive controls.

3. Cytokinesis Block: a. After the treatment period, wash the cells and add fresh medium containing cytochalasin B. Cytochalasin B inhibits cytokinesis, resulting in binucleated cells. b. The concentration of cytochalasin B should be optimized for the cell line used. c. Incubate the cells for a period that allows for the completion of one cell cycle.

4. Harvesting and Slide Preparation: a. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). b. Treat the cells with a hypotonic solution to swell the cytoplasm. c. Fix the cells using a methanol/acetic acid fixative. d. Drop the cell suspension onto clean microscope slides and air-dry.

5. Staining and Scoring: a. Stain the slides with a suitable DNA stain (e.g., Giemsa, acridine orange, or a fluorescent dye like DAPI). b. Score at least 2000 binucleated cells per concentration for the presence of micronuclei. Micronuclei are small, round, membrane-bound DNA fragments in the cytoplasm.

6. Data Analysis: A compound is considered clastogenic or aneugenic if it causes a significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control. Cytotoxicity is also assessed, typically by measuring the cytokinesis-block proliferation index (CBPI).

Logical Flow for Micronucleus Assay Decision Making

Caption: Decision flow for the in vitro micronucleus assay.

Unscheduled DNA Synthesis (UDS) Assay in Primary Rat Hepatocytes

This protocol describes the UDS assay using primary rat hepatocytes to measure DNA repair synthesis.[5]

1. Hepatocyte Isolation:

-

Isolate hepatocytes from adult male rats by collagenase perfusion of the liver.

-

Assess cell viability (e.g., by trypan blue exclusion).

2. Cell Culture:

-

Plate the isolated hepatocytes onto coverslips coated with collagen in a suitable culture medium.

-

Allow the cells to attach for a short period (e.g., 1.5-2 hours).

3. Treatment: a. Replace the medium with a medium containing the test compound at various concentrations and ³H-thymidine. b. Incubate the cells for a defined period (e.g., 18-24 hours). c. Include appropriate negative and positive controls. 2-acetylaminofluorene is a commonly used positive control that requires metabolic activation.

4. Cell Fixation and Autoradiography: a. Wash the cells to remove the test compound and unincorporated ³H-thymidine. b. Swell the cells in a hypotonic solution and then fix them. c. Mount the coverslips onto microscope slides. d. Coat the slides with nuclear track emulsion and expose them in the dark for an appropriate time (e.g., 7-14 days). e. Develop the autoradiographs.

5. Grain Counting: a. Stain the cells (e.g., with hematoxylin and eosin). b. Using a light microscope, count the number of silver grains over the nucleus and an adjacent area of the cytoplasm for a set number of cells (e.g., 50-100) per concentration. c. The net nuclear grain count is calculated by subtracting the cytoplasmic grain count from the nuclear grain count.

6. Data Analysis: A compound is considered to induce UDS if it causes a significant, dose-dependent increase in the mean net nuclear grain count. The percentage of cells in repair is also often reported.

Workflow of the Unscheduled DNA Synthesis Assay

Caption: Workflow for the UDS assay in primary rat hepatocytes.

Signaling Pathways and Mechanisms of Genotoxicity

The genotoxicity of quinoline 1-oxides is often initiated by their metabolic activation to electrophilic intermediates that can bind to DNA, forming DNA adducts. This can trigger various cellular responses, including DNA repair pathways and, if the damage is overwhelming, apoptosis. The example of 4-nitroquinoline 1-oxide (4-NQO), a well-studied quinoline 1-oxide derivative, provides a model for understanding these pathways.

Metabolic Activation: Quinoline 1-oxides can be metabolized by cytochrome P450 enzymes to form reactive epoxides or other electrophilic species. For 4-NQO, a key activation step is the reduction of the nitro group to a hydroxylamino group, which can then be further activated to a highly reactive species that readily forms adducts with DNA.[6]

DNA Adduct Formation: The reactive metabolites of quinoline 1-oxides can form covalent bonds with DNA bases, primarily at the N2 and C8 positions of guanine and the N6 position of adenine.[6] These bulky adducts distort the DNA helix and can interfere with DNA replication and transcription.

DNA Repair Pathways: The cell employs several DNA repair pathways to remove these adducts. The primary mechanism for repairing bulky adducts is Nucleotide Excision Repair (NER). The NER pathway recognizes the distortion in the DNA helix, excises the damaged segment, and synthesizes a new, correct strand of DNA.[6]

Cellular Consequences: If the DNA damage is extensive and overwhelms the repair capacity of the cell, it can lead to mutations during DNA replication. These mutations, if they occur in critical genes such as proto-oncogenes or tumor suppressor genes, can contribute to the development of cancer. Severe DNA damage can also trigger apoptotic pathways to eliminate the damaged cell.

Proposed Genotoxicity Pathway for Quinoline 1-Oxides

Caption: A proposed signaling pathway for the genotoxicity of methylated quinoline 1-oxides.

Conclusion

The genotoxicity of methylated quinoline 1-oxides is a complex process involving metabolic activation, DNA adduct formation, and the cellular response to DNA damage. While quantitative data for many specific methylated derivatives are still limited, the established genotoxicity of quinoline and its analogues, such as 4-nitroquinoline 1-oxide, provides a strong basis for concern and further investigation. The experimental protocols and mechanistic pathways outlined in this guide offer a framework for researchers and drug development professionals to assess the genotoxic potential of this important class of compounds. Further research is needed to fully elucidate the structure-activity relationships and to generate comprehensive quantitative data for a wider range of methylated quinoline 1-oxides.

References

- 1. Comparison of the mutagenicity of quinoline and all monohydroxyquinolines with a series of arene oxide, trans-dihydrodiol, diol epoxide, N-oxide and arene hydrate derivatives of quinoline in the Ames/Salmonella microsome test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Genotoxic potency of three quinoline compounds evaluated in vivo in mouse marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. Unscheduled DNA Synthesis (UDS) Test with Mammalian Liver Cells In Vivo | Springer Nature Experiments [experiments.springernature.com]

- 6. The repair of identified large DNA adducts induced by 4-nitroquinoline-1-oxide in normal or xeroderma pigmentosum group A human fibroblasts, and the role of DNA polymerases alpha or delta - PubMed [pubmed.ncbi.nlm.nih.gov]

A Historical and Technical Guide to 4-Nitroquinoline 1-Oxide (4-NQO) and Its Analogues in Carcinogenesis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitroquinoline 1-oxide (4-NQO) is a potent carcinogenic and mutagenic compound that has been a cornerstone of cancer research for over six decades. Its ability to reliably induce tumors in animal models, particularly oral squamous cell carcinoma (OSCC), has made it an invaluable tool for studying the multistep process of carcinogenesis, from initiation and promotion to progression. This technical guide provides an in-depth historical and scientific overview of 4-NQO and its analogues, focusing on their discovery, experimental applications, and the molecular pathways they perturb.

Historical Perspective: Discovery and Early Investigations

The carcinogenic properties of 4-NQO were first reported in 1957 by Waro Nakahara and Fukuoka in Japan. However, the initial synthesis of 4-nitroquinoline and its N-oxide derivatives was pioneered by Eiji Ochiai and his research group . Their work in the 1940s on the chemistry of aromatic amine N-oxides laid the foundation for the later discovery of 4-NQO's biological activities. Early studies quickly established 4-NQO as a powerful tool to induce various types of tumors in laboratory animals, leading to its widespread adoption in cancer research.

Mechanism of Carcinogenicity

4-NQO is a pro-carcinogen, meaning it requires metabolic activation to exert its carcinogenic effects. The primary mechanism involves the enzymatic reduction of the nitro group to a reactive intermediate, 4-hydroxyaminoquinoline 1-oxide (4-HAQO). This metabolite can then be further activated, leading to the formation of covalent DNA adducts, primarily with guanine and adenine bases. These adducts can cause mutations if not repaired, leading to genomic instability.